Cas no 6831-92-1 (4-Chloro-1-phenylpyrazole)

4-Chloro-1-phenylpyrazole is a versatile heterocyclic compound featuring a chloro-substituted pyrazole ring bonded to a phenyl group. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group enhances electrophilic substitution potential, enabling precise functionalization for tailored molecular designs. Its stable aromatic framework ensures compatibility with a range of reaction conditions, including cross-coupling and nucleophilic substitution. Researchers favor this compound for its consistent purity and reliability in constructing complex pyrazole-based scaffolds. Suitable for controlled environments, it is typically handled under inert conditions to preserve its reactivity.
4-Chloro-1-phenylpyrazole structure
4-Chloro-1-phenylpyrazole structure
Product Name:4-Chloro-1-phenylpyrazole
CAS No:6831-92-1
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD00234512
CID:47012
PubChem ID:601137
Update Time:2025-05-21

4-Chloro-1-phenylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1-phenylpyrazole
    • 4-Chloro-1-phenyl-1H-pyrazole
    • 1-Phenyl-3-chlor-pyrazol
    • 1-Phenyl-4-chloro-pyrazol
    • 1-phenyl-4-chloropyrazole
    • 1-Phenyl-4-chlor-pyrazol
    • 4-Chlor-1-phenyl-1H-pyrazol
    • 4-chloranyl-1-phenyl-pyrazole
    • Pyrazole,4-chloro-1-phenyl
    • 6831-92-1
    • Z57256629
    • SCHEMBL9804024
    • AKOS003662314
    • A836098
    • OAWHISBYSDFHHU-UHFFFAOYSA-N
    • BS-29325
    • EN300-3477809
    • DTXSID70345011
    • 4-Chloro-1-phenyl-1H-pyrazole #
    • Pyrazole, 4-chloro-1-phenyl-
    • FT-0719127
    • Q63398230
    • 1H-Pyrazole, 4-chloro-1-phenyl-
    • 4-Chloro-1-phenylpyrazole, AldrichCPR
    • 4-chloro-1-phenyl-pyrazole
    • AG-613/31140063
    • AC-907/25004893
    • STK226172
    • G65190
    • DB-073996
    • MDL: MFCD00234512
    • Inchi: 1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
    • InChI Key: OAWHISBYSDFHHU-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.03000
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.23
  • Boiling Point: 274.4°C at 760 mmHg
  • Flash Point: 119.7°C
  • Refractive Index: 1.613
  • PSA: 17.82000
  • LogP: 2.52570

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4-Chloro-1-phenylpyrazole Suppliers

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(CAS:6831-92-1)4-Chloro-1-phenylpyrazole
Order Number:A836098
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:35
Price ($):209.0
Email:sales@amadischem.com

4-Chloro-1-phenylpyrazole Related Literature

Additional information on 4-Chloro-1-phenylpyrazole

Introduction to 4-Chloro-1-phenylpyrazole (CAS No. 6831-92-1)

4-Chloro-1-phenylpyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 6831-92-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a chlorine substituent at the fourth position and a phenyl group at the first position imparts unique electronic and steric properties, making 4-Chloro-1-phenylpyrazole a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural framework of 4-Chloro-1-phenylpyrazole facilitates its participation in diverse chemical reactions, including nucleophilic substitution, metal coordination, and cycloaddition processes. These reactivity patterns have been exploited in the development of novel synthetic methodologies and in the construction of more complex molecular architectures. In recent years, the compound has been explored as a building block in the synthesis of agrochemicals, dyes, and pharmaceuticals, reflecting its broad utility across multiple industries.

One of the most compelling aspects of 4-Chloro-1-phenylpyrazole is its potential in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The chloro substituent enhances lipophilicity and metabolic stability, while the phenyl group can modulate binding affinity through π-stacking interactions. These features have prompted researchers to investigate 4-Chloro-1-phenylpyrazole as a precursor for developing small-molecule inhibitors with therapeutic relevance.

Recent studies have highlighted the role of 4-Chloro-1-phenylpyrazole in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against tyrosine kinases by competing with ATP binding or by inducing conformational changes in the enzyme active site. The structural diversity achievable through modifications of 4-Chloro-1-phenylpyrazole has opened new avenues for designing molecules with improved pharmacokinetic profiles and reduced side effects.

The pharmaceutical industry has also leveraged 4-Chloro-1-phenylpyrazole in the development of antiviral agents. The nitrogen-rich pyrazole ring can form hydrogen bonds with viral proteases or polymerases, thereby inhibiting replication. Additionally, the chlorine atom can serve as a handle for further derivatization, allowing chemists to fine-tune solubility and bioavailability. Preliminary screening studies have identified several analogs of 4-Chloro-1-phenylpyrazole that demonstrate promising antiviral activity against RNA viruses.

Beyond pharmaceutical applications, 4-Chloro-1-phenylpyrazole has found utility in materials science. Its ability to form coordination complexes with transition metals has been exploited in catalysis and luminescent materials. For example, complexes formed between 4-Chloro-1-phenylpyrazole and palladium or copper ions have shown catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. Furthermore, due to its electron-deficient nature, this compound can act as an electron acceptor in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

The synthesis of 4-Chloro-1-phenylpyrazole typically involves condensation reactions between appropriately substituted hydrazines and β-diketones or β-ketoesters under acidic conditions. The chlorination step is often performed using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which efficiently introduce the chloro substituent at the desired position. Advances in green chemistry have led to the exploration of milder and more environmentally benign synthetic routes, including catalytic chlorination methods that minimize waste generation.

In conclusion, 4-Chloro-1-phenylpyrazole (CAS No. 6831-92-1) represents a valuable compound with far-reaching applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an attractive scaffold for drug discovery, while its reactivity allows for diverse synthetic manipulations. As research continues to uncover new biological activities and synthetic possibilities, 4-Chloro-1-phenylpyrazole is poised to remain a cornerstone molecule in modern chemical research.

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Amadis Chemical Company Limited
(CAS:6831-92-1)4-Chloro-1-phenylpyrazole
A836098
Purity:99%
Quantity:1g
Price ($):209.0
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